3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride
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Overview
Description
3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride: is a chemical compound that features a piperidine ring substituted with a thioether linkage to a 1-methyl-1H-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Thioether Linkage Formation: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol compound under basic conditions.
Piperidine Ring Introduction:
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods are designed to be atom-economical, highly selective, and environmentally benign .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole or piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with various biological targets .
Medicine: Potential medicinal applications include its use as an intermediate in the synthesis of drugs with antibacterial, antifungal, or anticancer properties .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity .
Mechanism of Action
The mechanism of action of 3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride involves its interaction with molecular targets through the imidazole moiety. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing various biochemical pathways . The thioether linkage and piperidine ring further modulate its binding affinity and specificity.
Comparison with Similar Compounds
- 3-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride
- (1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanone hydrochloride
Uniqueness: 3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride is unique due to its thioether linkage, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the thioether group can enhance its ability to interact with specific biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C9H16ClN3S |
---|---|
Molecular Weight |
233.76 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)sulfanylpiperidine;hydrochloride |
InChI |
InChI=1S/C9H15N3S.ClH/c1-12-6-5-11-9(12)13-8-3-2-4-10-7-8;/h5-6,8,10H,2-4,7H2,1H3;1H |
InChI Key |
VDNYJOCMIHXBGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2CCCNC2.Cl |
Origin of Product |
United States |
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